molecular formula C16H20FN3OS B2663127 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 1090486-08-0

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2663127
CAS No.: 1090486-08-0
M. Wt: 321.41
InChI Key: OUKRPBGKDPQFEK-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound featuring a urea core substituted with a 4-fluorobenzyl group and a 2-(dimethylamino)-2-(thiophen-3-yl)ethyl chain. This specific molecular architecture, which incorporates both a fluorinated aromatic system and a thiophene heterocycle, makes it a compound of interest in modern medicinal chemistry research. Urea derivatives are a significant class of molecules in pharmaceutical sciences, often explored for their ability to engage in hydrogen bonding, which is critical for binding to biological targets . The presence of the thiophene ring, a common pharmacophore, further enhances its potential for investigation in various biochemical contexts, as heterocyclic compounds like thiophene and indole are frequently studied for a broad spectrum of biological activities . Researchers may utilize this chemical as a key intermediate or building block (synthon) in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its structure suggests potential utility in early-stage drug discovery programs, particularly in the development and screening of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3OS/c1-20(2)15(13-7-8-22-11-13)10-19-16(21)18-9-12-3-5-14(17)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRPBGKDPQFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Dimethylamino Intermediate: The initial step involves the reaction of a suitable precursor with dimethylamine to introduce the dimethylamino group.

    Introduction of the Thiophene Ring: The next step involves the incorporation of the thiophene ring through a coupling reaction with a thiophene derivative.

    Addition of the Fluorobenzyl Group: The final step involves the reaction of the intermediate compound with a fluorobenzyl halide to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Aromatic Substituent Key Functional Groups Biological Target/Activity Reference
Target Compound Thiophen-3-yl, 4-fluorobenzyl Urea, dimethylaminoethyl Not explicitly stated Inferred
M64 () Pyridin-4-yl Urea, morpholino, trifluoromethyl FAK activator (intestinal repair)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea () Chloro-trifluoromethylphenyl Urea, hydroxylphenyl Not specified (structural analog)
Example 5 in Trifluoromethoxyphenyl Urea, triazole, imidazolidin-2-ylidene Kinase inhibition (implied)

Key Observations :

  • M64’s pyridine moiety may enhance solubility compared to the thiophene’s hydrophobicity .
  • Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound contrasts with M64’s trifluoromethyl and morpholino groups. Such substitutions influence electronic distribution and metabolic stability .

Solubility and Physicochemical Properties

Insights :

  • Salt Formation : M64HCl’s hydrochloride salt improves aqueous solubility, a strategy applicable to the target compound for pharmacokinetic optimization .
  • Hydrophobic Substituents : The thiophene and fluorobenzyl groups may reduce solubility compared to pyridine-containing analogs, necessitating formulation adjustments.

Stereochemical Considerations

highlights a stereoisomeric urea derivative with (S)-configurations, underscoring the importance of chirality in biological activity. The target compound’s dimethylaminoethyl-thiophene moiety may adopt specific conformations influencing target binding, though its stereochemistry is unconfirmed in the evidence .

Biological Activity

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H19FN2S. The compound features a urea functional group linked to a dimethylamino group and a thiophene ring, along with a fluorobenzyl moiety.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial properties, anti-inflammatory effects, and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of urea compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range. For example, a related compound demonstrated an MIC of 0.39 μg/mL against E. coli and S. aureus .
  • Fungal Inhibition : Similarly, antifungal assays revealed that certain derivatives exhibited good activity against fungi such as A. flavus and A. niger, with MICs ranging from 15.62 μg/mL to 220.76 μg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds in this category has been documented in various studies. For instance:

  • Compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro, such as TNF-α levels .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Interaction with Enzymes : The urea moiety is known to interact with various enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Biofilm Inhibition : Some studies suggest that related compounds can inhibit biofilm formation by disrupting quorum sensing mechanisms in bacteria .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antimicrobial Activity : A study published in MDPI evaluated a series of urea derivatives for their antimicrobial properties against various pathogens. The results indicated that modifications on the urea scaffold significantly affected antimicrobial potency, with some derivatives outperforming standard antibiotics .
  • Anti-inflammatory Effects : Another research article focused on the anti-inflammatory effects of thiophene-containing compounds, revealing that certain derivatives could achieve over 90% inhibition of inflammation at specific concentrations .

Data Table: Biological Activity Summary

Activity TypeTest OrganismMIC (μg/mL)Reference
AntibacterialE. coli0.39
AntibacterialS. aureus0.39
AntifungalA. flavus15.62
AntifungalA. niger220.76
Anti-inflammatoryTNF-α inhibition>90%

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Amination of thiophene derivatives : React 3-thiophenecarboxaldehyde with dimethylamine under reductive conditions to form the 2-(dimethylamino)-2-(thiophen-3-yl)ethyl intermediate .

Urea formation : Couple the intermediate with 4-fluorobenzyl isocyanate in anhydrous dichloromethane or acetonitrile at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts .

Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (1:1.2 molar ratio of amine to isocyanate) to maximize yield. Monitor reaction progress via TLC and HPLC .

Q. Key Parameters :

  • Yield : Typically 50–70% after purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Purity : Confirm via HPLC (>95%) and NMR (absence of unreacted starting material) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identify protons on the thiophene ring (δ 6.8–7.2 ppm), dimethylamino group (δ 2.2–2.5 ppm), and fluorobenzyl moiety (δ 4.3–4.5 ppm for CH2). Carbon signals for urea carbonyl (δ 155–160 ppm) are critical .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]+. Expected m/z: ~390 (exact mass depends on isotopic composition) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (60:40) to assess purity (>95%) and detect impurities .

Data Validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or target specificity. To address this:

Replicate Studies : Perform dose-response curves (e.g., IC50) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .

Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to confirm target engagement .

Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs .

Example : If one study reports anticancer activity but another shows no effect, test the compound in hypoxic vs. normoxic conditions to evaluate microenvironment-dependent efficacy .

Q. What is the hypothesized mechanism of action, and how can it be experimentally validated?

Methodological Answer:

  • Hypothesis : The compound may inhibit tyrosine kinases (e.g., EGFR) due to structural similarity to known urea-based kinase inhibitors. The fluorobenzyl group enhances membrane permeability, while the thiophene ring participates in π-π stacking with kinase active sites .
  • Validation Strategies :
    • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing thermal stabilization of kinases in lysates treated with the compound .
    • CRISPR Knockout : Use EGFR-knockout cell lines to assess dependency on specific pathways .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Methodological Answer:

  • Core Modifications :
    • Thiophene Ring : Replace thiophen-3-yl with thiophen-2-yl or furan to alter electronic properties .
    • Fluorobenzyl Group : Introduce electron-withdrawing groups (e.g., -CF3) at the para position to enhance metabolic stability .
  • Experimental Design :
    • Parallel Synthesis : Generate 10–20 analogs via solid-phase synthesis for rapid SAR evaluation .
    • Pharmacokinetic Screening : Assess logP (via shake-flask method), metabolic stability (microsomal assay), and solubility (nephelometry) .
    • In Vivo Testing : Prioritize analogs with >10-fold improved IC50 in murine xenograft models .

Q. Example SAR Table :

AnalogSubstituent (R)IC50 (EGFR)Solubility (µg/mL)
ParentThiophen-3-yl150 nM12
AThiophen-2-yl90 nM18
B4-CF3-benzyl45 nM8

Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Cancer :
    • 3D Spheroid Models : Use HCT116 colon cancer spheroids to mimic tumor microenvironments .
    • Patient-Derived Organoids (PDOs) : Test compound efficacy in PDOs with EGFR mutations .
  • Neurological Disorders :
    • Primary Neuronal Cultures : Assess neuroprotective effects in Aβ-induced toxicity models (Alzheimer’s) .
  • Infection :
    • Biofilm Assays : Evaluate antibiofilm activity against Pseudomonas aeruginosa .

Q. Key Metrics :

  • EC50 : Determine in dose-response experiments (72-hour exposure).
  • Selectivity Index : Compare cytotoxicity in primary human fibroblasts (CC50) vs. target cells .

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